8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[321]octan-3-ol typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic coreReaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific properties.
Mechanism of Action
The mechanism by which 8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The difluorocyclobutanecarbonyl group is believed to enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Known for its use in organic synthesis and as a chiral building block.
11-Oxatricyclo[5.3.1.0]undecane: Used in the synthesis of complex natural products.
1,8,8-Trimethylbicyclo[3.2.1]octan-3-ol:
Uniqueness
8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to the presence of the difluorocyclobutanecarbonyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO2/c13-12(14)5-7(6-12)11(17)15-8-1-2-9(15)4-10(16)3-8/h7-10,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTQWWWWAAVXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CC(C3)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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